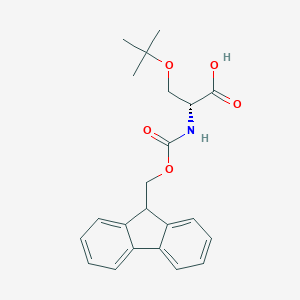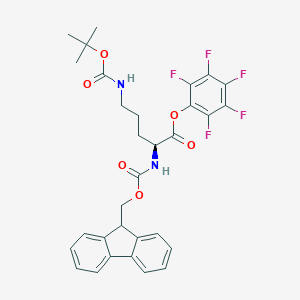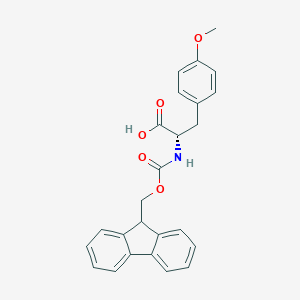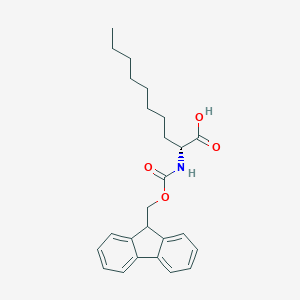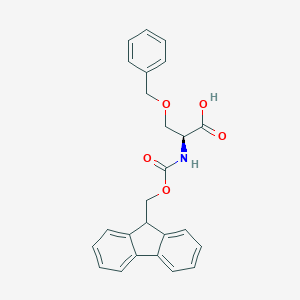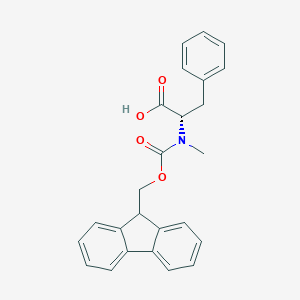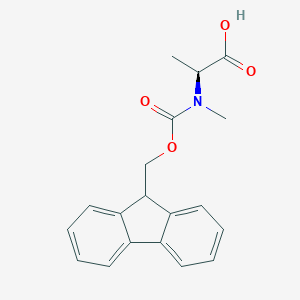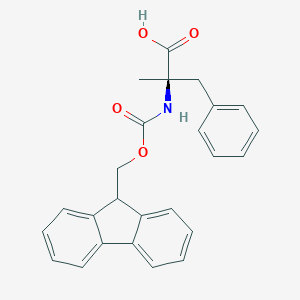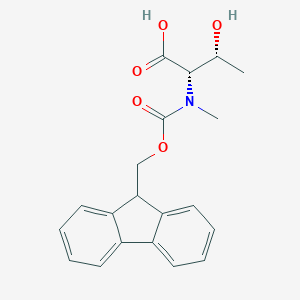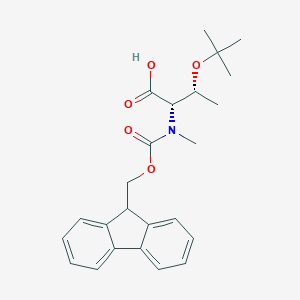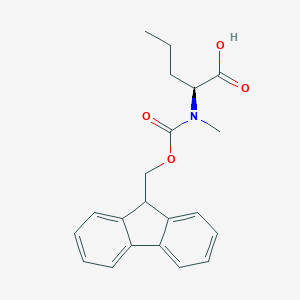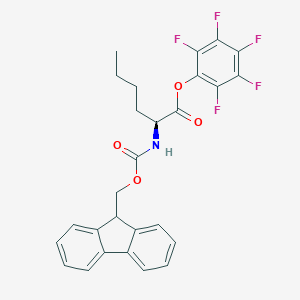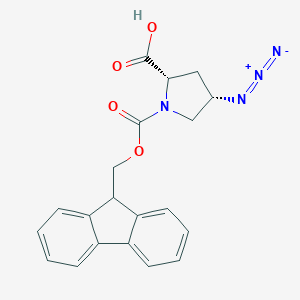
(2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid
描述
(2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of azidopyrrolidine derivatives. It is characterized by the presence of an azido group (-N₃) attached to the pyrrolidine ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom. This compound is of significant interest in organic chemistry and biochemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid.
Protection: The hydroxyl group is first protected using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS).
Azidation: The protected hydroxyl group is then converted to an azido group using reagents like sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF).
Deprotection: The protecting group is removed to yield (2S,4S)-4-azidopyrrolidine-2-carboxylic acid.
Fmoc Protection: Finally, the nitrogen atom is protected with the Fmoc group using Fmoc-Cl in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Cycloaddition: Copper(I) catalysts (CuSO₄, sodium ascorbate)
Major Products
Amines: Formed by reduction of the azido group.
Triazoles: Formed by cycloaddition reactions.
科学研究应用
(2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in click chemistry for the formation of triazoles.
Biology: Employed in the study of protein-ligand interactions and as a precursor for the synthesis of bioactive compounds.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of (2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid is primarily related to its azido group, which can undergo various chemical transformations. The azido group can be reduced to an amine, which can then interact with biological targets such as enzymes and receptors. Additionally, the compound can participate in cycloaddition reactions to form triazoles, which are known for their stability and bioactivity.
相似化合物的比较
Similar Compounds
(2S,4S)-1-fmoc-4-aminopyrrolidine-2-carboxylic acid: Similar structure but with an amino group instead of an azido group.
(2S,4S)-1-fmoc-4-hydroxypyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of an azido group.
(2S,4S)-1-fmoc-4-bromopyrrolidine-2-carboxylic acid: Similar structure but with a bromine atom instead of an azido group.
Uniqueness
The presence of the azido group in (2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid makes it unique compared to its analogs. The azido group imparts distinct reactivity, allowing for a wide range of chemical transformations, including cycloaddition reactions that are not possible with other functional groups.
属性
IUPAC Name |
(2S,4S)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPXMBBEYJTPNX-SGTLLEGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263847-08-1 | |
| Record name | (2S,4S)-4-azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




